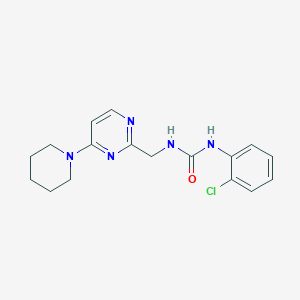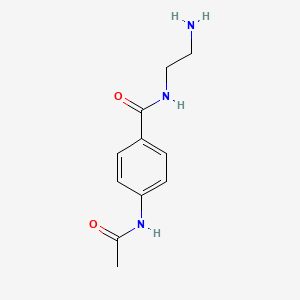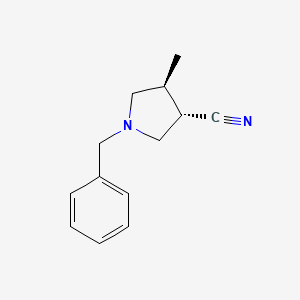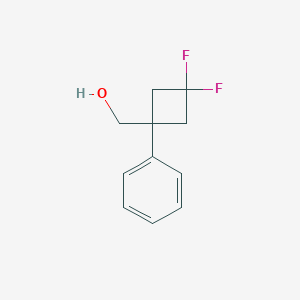
N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. CPP-115 has been extensively studied for its potential therapeutic applications in a range of neurological and neuropsychiatric disorders, such as epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of GABA transaminase, which is responsible for the degradation of GABA. By inhibiting GABA transaminase, N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide increases the levels of GABA in the brain, which in turn enhances the activity of the GABAergic system.
Biochemical and Physiological Effects
N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to increase the levels of GABA in the brain, enhance the activity of the GABAergic system, and exhibit anticonvulsant, anxiolytic, and anti-addictive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its high selectivity for GABA transaminase. This selectivity makes N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide a useful tool for studying the role of GABA transaminase in neurological and neuropsychiatric disorders. However, one limitation of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for the study of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of research could focus on the development of more stable analogs of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide that have a longer half-life and improved pharmacokinetic properties. Another area of research could focus on the use of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide in combination with other drugs for the treatment of neurological and neuropsychiatric disorders. Finally, future research could also explore the role of GABA transaminase in other physiological and pathological processes beyond the central nervous system.
Métodos De Síntesis
N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of several intermediates. The starting material for the synthesis is 4-piperidone, which is first reacted with cyclopentylmagnesium bromide to obtain N-cyclopentyl-4-piperidone. This intermediate is then reacted with 5-methylpyrimidine-2-carboxylic acid to obtain N-cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in a range of neurological and neuropsychiatric disorders. In preclinical studies, N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects. N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has also been shown to enhance the activity of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12-10-17-15(18-11-12)22-14-6-8-20(9-7-14)16(21)19-13-4-2-3-5-13/h10-11,13-14H,2-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDZXZXNQLDBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)
![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)
![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)


![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B3005148.png)

![3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3005152.png)
![(R)-tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B3005160.png)

![Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B3005162.png)
